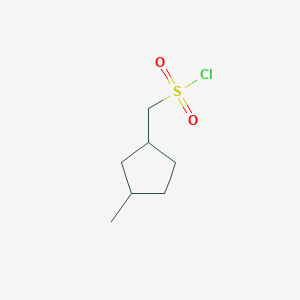

(3-Methylcyclopentyl)methanesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

(3-methylcyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCOAUBIWYRQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Methylcyclopentyl)methanesulfonyl chloride can be synthesized through the reaction of (3-methylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: it is likely that similar methods to those used for methanesulfonyl chloride production, such as the reaction of methane with sulfuryl chloride or the chlorination of methanesulfonic acid with thionyl chloride or phosgene, could be adapted for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: (3-Methylcyclopentyl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive. It can react with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively .

Common Reagents and Conditions: Common reagents used in reactions with (3-Methylcyclopentyl)methanesulfonyl chloride include alcohols, amines, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .

Major Products: The major products formed from reactions with (3-Methylcyclopentyl)methanesulfonyl chloride include methanesulfonates, sulfonamides, and sulfonothioates. These products are often used as intermediates in further chemical synthesis .

Aplicaciones Científicas De Investigación

(3-Methylcyclopentyl)methanesulfonyl chloride has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules, which can then undergo further transformations . In biology, it may be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions .

Mecanismo De Acción

The mechanism of action of (3-Methylcyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon-sulfur bond more susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to (3-Methylcyclopentyl)methanesulfonyl chloride include methanesulfonyl chloride, toluenesulfonyl chloride, and trifluoromethanesulfonyl chloride. These compounds all contain the sulfonyl chloride functional group but differ in the nature of the substituents attached to the sulfonyl group .

Uniqueness: (3-Methylcyclopentyl)methanesulfonyl chloride is unique due to the presence of the cyclopentyl ring with a methyl substitution, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

(3-Methylcyclopentyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is recognized for its potential biological activities. This compound, characterized by its unique cyclopentyl structure, has garnered attention in medicinal chemistry due to its reactivity and ability to form sulfonamide bonds, which are crucial in pharmaceutical applications.

The chemical structure of (3-Methylcyclopentyl)methanesulfonyl chloride can be described as follows:

- Molecular Formula : C₇H₁₃ClO₂S

- Molecular Weight : 194.70 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 160 °C

The biological activity of (3-Methylcyclopentyl)methanesulfonyl chloride is primarily attributed to its ability to act as a sulfonating agent. The sulfonyl group can interact with various biological macromolecules, including proteins and nucleic acids, potentially leading to inhibition of enzyme activity or modulation of receptor functions. The compound's mechanism may involve:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes.

- Receptor Modulation : Interaction with receptors may alter signaling pathways, impacting cellular responses.

Biological Activities

Research indicates that (3-Methylcyclopentyl)methanesulfonyl chloride exhibits several noteworthy biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of methanesulfonyl chloride possess antimicrobial effects against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been linked to reduced inflammatory responses in cellular models.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3-Methylcyclopentyl)methanesulfonyl chloride against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition at concentrations as low as 50 µg/mL.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that (3-Methylcyclopentyl)methanesulfonyl chloride reduced cell viability by up to 70% at a concentration of 100 µM after 48 hours of treatment.

| Cell Line | Viability (%) at 100 µM |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

Study 3: Anti-inflammatory Effects

Research involving lipopolysaccharide-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokine levels significantly.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Q & A

Q. What are the critical safety considerations for handling (3-Methylcyclopentyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : (3-Methylcyclopentyl)methanesulfonyl chloride shares reactivity and hazards common to sulfonyl chlorides, including acute toxicity (H301, H311, H330), skin/eye corrosion (H314), and environmental risks (H412) . Key precautions include:

- Engineering Controls : Use fume hoods with local exhaust ventilation to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., organic vapor respirators) is mandatory during prolonged exposure .

- Spill Management : Absorb leaks with inert materials (e.g., sand) and dispose via approved waste protocols .

- Experimental Note : Always conduct a risk assessment using SDS guidelines (e.g., JIS Z 7253:2019) and validate compatibility with solvents/reactants .

Q. How can researchers synthesize (3-Methylcyclopentyl)methanesulfonyl chloride with high purity?

- Methodological Answer : Synthesis typically involves the reaction of (3-methylcyclopentyl)methanol with methanesulfonyl chloride derivatives under controlled conditions. Key steps:

- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to scavenge HCl, minimizing side reactions .

- Purification : Distillation under reduced pressure (boiling point ~120–140°C, extrapolated from analogous sulfonyl chlorides) or column chromatography (silica gel, hexane/ethyl acetate) .

- Purity Validation : Confirm via <sup>1</sup>H/<sup>13</sup>C NMR (δ ~2.8–3.2 ppm for CH3SO2 group) and GC-MS (m/z ~210–220) .

Advanced Research Questions

Q. How does the 3-methylcyclopentyl substituent influence the reactivity of methanesulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The bulky cyclopentyl group sterically hinders nucleophilic attack at the sulfur center, reducing reaction rates compared to unsubstituted methanesulfonyl chloride. To study this:

- Kinetic Analysis : Compare reaction rates with primary/secondary amines (e.g., aniline vs. cyclohexylamine) in polar aprotic solvents (DMF, acetonitrile) at 25–60°C .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map steric and electronic effects on transition-state geometry .

- Data Contradictions : Some studies report unexpected regioselectivity due to conformational flexibility of the cyclopentyl ring; replicate experiments under inert atmospheres to rule out oxidation .

Q. What analytical strategies resolve discrepancies in reported stability data for (3-Methylcyclopentyl)methanesulfonyl chloride under varying storage conditions?

- Methodological Answer : Conflicting stability data may arise from impurities or exposure to light/moisture. To address this:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

- Impurity Profiling : Identify degradation products (e.g., sulfonic acids) via LC-HRMS and IR spectroscopy (S=O stretching ~1350 cm<sup>−1</sup>) .

- Storage Recommendations : Store in amber glass containers under nitrogen at –20°C, validated by periodic stability checks .

Q. How can researchers mitigate neurotoxic risks associated with chronic low-level exposure to (3-Methylcyclopentyl)methanesulfonyl chloride?

- Methodological Answer : While acute toxicity is well-documented (H370), chronic neurotoxic effects are understudied. Proposed approaches:

- In Vitro Models : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and oxidative stress markers (ROS, glutathione depletion) .

- Exposure Monitoring : Implement workplace air sampling (NIOSH Method 1005) paired with LC-MS quantification of urinary metabolites .

- Substitution Studies : Explore less toxic sulfonating agents (e.g., tosyl chloride) with similar reactivity but lower bioaccumulation potential .

Key Research Gaps

- Ecotoxicology : No data on chronic aquatic toxicity (H412); recommend standardized OECD 211 tests .

- Mechanistic Studies : Role of the 3-methylcyclopentyl group in modulating sulfonylation efficiency needs computational/experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.